2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of the compound “2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid” are currently unknown. The compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole compounds, which are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities and processes
Result of Action
As an indole derivative, it may have a broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 3-chlorophenylthiourea can react with 2-bromo-3-methylbutan-2-one under basic conditions to form the thiazole ring.
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Amination: : The introduction of the amino group can be achieved through nucleophilic substitution reactions. For example, the thiazole intermediate can be treated with ammonia or an amine derivative to introduce the amino group at the desired position.
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Carboxylation: : The carboxylic acid group can be introduced via carboxylation reactions. One common method is the hydrolysis of an ester precursor, which can be synthesized by reacting the thiazole intermediate with an appropriate esterifying agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, use of catalysts, and green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiazole ring and the chlorophenyl group can impart biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives may be used in the production of polymers, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Lacks the chlorophenyl group, which may result in different biological activity and chemical reactivity.
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid: The bromine atom can impart different electronic and steric effects compared to chlorine, potentially altering its reactivity and biological properties.
2-((3-Methylphenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid: The methyl group can influence the compound’s hydrophobicity and binding interactions.
Uniqueness
The presence of the 3-chlorophenyl group in 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate into specific biological activities and chemical reactivities that are not observed in its analogs.
Properties
IUPAC Name |
2-(3-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVBJXJLDVSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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